N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21-16(10-17(20-21)15-8-5-9-18-11-15)12-19-24(22,23)13-14-6-3-2-4-7-14/h2-11,19H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFVXJQRLMKNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the phenylmethanesulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with a similar structural framework exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide may function by modulating tyrosine kinase activity, which is crucial in cancer progression .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrazole derivatives. The presence of the pyridine and pyrazole rings in this compound suggests that it may possess antibacterial and antifungal activities. These properties are attributed to the ability of such compounds to disrupt microbial cell wall synthesis or inhibit metabolic pathways essential for microbial survival .
Diabetes Management
Compounds related to this structure have been explored for their efficacy in managing type 2 diabetes mellitus. For example, derivatives like Teneligliptin are known for their role as DPP-IV inhibitors, enhancing insulin secretion and lowering blood glucose levels . The sulfonamide moiety may enhance the pharmacokinetic properties of such compounds, making them suitable candidates for further development.
Neurological Disorders
There is emerging interest in the neuroprotective effects of pyrazole-containing compounds. Studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The dual action on both neuroprotection and anti-inflammatory pathways makes them promising candidates for neurological research .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Pyridine Moiety : Methods such as Suzuki-Miyaura coupling are commonly employed.
- Coupling with Sulfonamide : The final step involves coupling the intermediate with a sulfonamide derivative to yield the target compound.
Optimization of these synthetic routes is crucial for enhancing yield and purity, which can be achieved through advanced techniques like high-throughput screening and continuous flow chemistry .
Case Studies
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides: These compounds share a similar pyrazole-pyridine core but differ in their functional groups and substitution patterns.
Fused pyridine derivatives: Compounds such as pyrazolopyridines and thiazolopyridines have structural similarities and are studied for their biological activities.
Uniqueness
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
This detailed article provides an overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structural configuration, which includes:
- Pyrazole Ring : This five-membered ring with two adjacent nitrogen atoms is known for its bioactive properties.
- Pyridine Moiety : Contributes to the compound's interaction with biological targets.
- Phenylmethanesulfonamide Group : Enhances solubility and bioavailability.
The molecular formula is , and it has a molecular weight of approximately 333.39 g/mol.
Antimicrobial Properties
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial activities against various bacterial strains. The presence of the pyridine and pyrazole moieties in this compound enhances its efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure can inhibit cancer cell proliferation. A study highlighted that pyrazole derivatives, including this compound, demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer pathways. Inhibitory assays showed that it could effectively block specific kinases, leading to reduced tumor growth in preclinical models.
Case Studies
- Antimicrobial Study : A study published in PubMed evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound, against E. coli and S. aureus, reporting minimum inhibitory concentrations (MIC) as low as 10 µg/mL for certain derivatives .
- Anticancer Activity : In vitro assays demonstrated that this compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of 12 µM .
- Kinase Inhibition : Another study reported that this compound inhibited MET kinase activity with an IC50 of 25 nM, suggesting its potential role in targeted cancer therapies .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic pathways for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide, and how is regioselectivity ensured during pyrazole ring formation?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 3-pyridinyl hydrazine derivatives with diketones or β-keto esters to form the pyrazole core. Regioselectivity is controlled by steric and electronic effects of substituents, as seen in similar 1,5-diarylpyrazole syntheses .
- Step 2: Alkylation at the pyrazole N1-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-methyl group .
- Step 3: Sulfonamide coupling via nucleophilic substitution between the pyrazole-methylamine intermediate and phenylmethanesulfonyl chloride.
Critical validation steps include monitoring reaction progress with TLC and optimizing solvent polarity to minimize byproducts .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and sulfonamide groups. For example, the methylene bridge (-CH₂-) between pyrazole and sulfonamide shows characteristic splitting patterns (e.g., δ 4.2–4.5 ppm as a triplet) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- HPLC-PDA: Assesses purity (>98% for pharmacological studies), with mobile phases like acetonitrile/water (0.1% TFA) resolving polar impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data for this sulfonamide derivative?
Answer:
- Orthogonal Assays: Use multiple assays (e.g., enzyme inhibition, cell viability, and binding affinity) to cross-validate activity. For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., detergent effects in fluorescence-based assays) .
- Structural Confirmation: Re-examine compound integrity post-assay (e.g., LC-MS to detect degradation products) .
- Statistical Reproducibility: Ensure n ≥ 3 replicates and include positive/negative controls, as seen in antiproliferative studies of related sulfonamides .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrazole-sulfonamide scaffold?
Answer:
- Substituent Variation: Systematically modify the pyridine (e.g., para- vs. meta-substitution) and sulfonamide aryl groups to assess steric and electronic effects. Evidence from N-[indazolyl]sulfonamides shows that electron-withdrawing groups on the aryl ring enhance target binding .
- Bioisosteric Replacement: Replace the pyridinyl group with isosteres (e.g., pyrimidine or thiazole) to improve metabolic stability while retaining activity .
- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., carbonic anhydrase isoforms) to prioritize synthetic targets .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility: Moderately soluble in DMSO (>10 mM) and aqueous buffers at pH 7.4 (0.1–1 mM). Additives like cyclodextrins improve solubility for in vitro assays .
- Stability: Stable at −20°C for >6 months. In solution, avoid prolonged exposure to light or acidic conditions (pH <5), which may hydrolyze the sulfonamide bond .
Advanced: How can computational methods predict the biological targets of this compound?
Answer:
- Pharmacophore Modeling: Use tools like Schrödinger’s Phase to identify key features (e.g., sulfonamide as a hydrogen-bond acceptor) and screen target databases .
- Docking Studies: AutoDock Vina or Glide can predict binding modes to enzymes like kinases or carbonic anhydrases. Validate with experimental IC₅₀ correlations .
- QSAR Models: Leverage datasets from PubChem BioAssay to train models that link structural descriptors (e.g., logP, polar surface area) to activity .
Basic: What methods optimize the compound’s purity for pharmacological testing?
Answer:
- Recrystallization: Use solvent pairs like ethyl acetate/hexane to remove hydrophobic impurities.
- Flash Chromatography: Employ gradients (e.g., 20–100% ethyl acetate in hexane) with silica gel columns for mid-polar impurities .
- Preparative HPLC: C18 columns with isocratic elution (e.g., 60% methanol/water) achieve >99% purity for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
